(2R,3S)-3-Amino-2-Hydroxy-3-Phenylpropanoic Acid: A Strategic Scaffold for Aminopeptidase N (CD13) Inhibition
(2R,3S)-3-Amino-2-Hydroxy-3-Phenylpropanoic Acid: A Strategic Scaffold for Aminopeptidase N (CD13) Inhibition
Topic: (2R,3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid as an Aminopeptidase N Inhibitor Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Oncologists
[1][2]
Executive Summary
Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease critical to tumor angiogenesis, metastasis, and invasion.[1][2][3] While Bestatin (Ubenimex) remains the clinical gold standard for APN inhibition, its potency and pharmacokinetic limitations have driven the search for next-generation analogs.
This technical guide analyzes (2R,3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid (hereafter referred to as (2R,3S)-AHPP ), a structural homolog of the Bestatin core. Unlike the phenylalanine-derived core of Bestatin, (2R,3S)-AHPP features a phenyl-substituted propanoic acid backbone (phenylisoserine analog). This structural modification alters the spatial orientation of the hydrophobic side chain within the S1 hydrophobic pocket of APN, offering a distinct structure-activity relationship (SAR) profile for the design of potent antineoplastic agents.
Chemical Identity & Structural Biology
The Pharmacophore Distinction
The efficacy of APN inhibitors hinges on their ability to mimic the transition state of peptide hydrolysis. Both Bestatin and (2R,3S)-AHPP belong to the class of
-
Bestatin Core (AHBA): (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid.[1]
-
Target Scaffold ((2R,3S)-AHPP): (2R,3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid.[1][2]
The shortening of the carbon chain in (2R,3S)-AHPP brings the phenyl ring closer to the zinc-binding motif, necessitating a specific stereochemical configuration ((2R,3S)) to maintain optimal alignment with the catalytic zinc ion and the hydrophobic S1 pocket.
Structural Comparison Diagram
The following diagram contrasts the chemical topology of the standard Bestatin core against the (2R,3S)-AHPP scaffold.
Figure 1: Structural divergence between the Bestatin core and the (2R,3S)-AHPP scaffold. Note the direct attachment of the phenyl ring to the C3 position in AHPP.
Mechanism of Action: Zinc Coordination
APN is a gluzincin aminopeptidase. The catalytic mechanism involves the polarization of a water molecule by a zinc ion, which is coordinated by His388, His392, and Glu411 (numbering based on E. coli homolog or generic M1 family consensus).
(2R,3S)-AHPP acts as a transition-state analog :
-
Zinc Chelation: The C2-hydroxyl group and the C3-amino group form a bidentate coordinate bond with the active site Zinc ion (
). This displaces the catalytic water molecule, preventing peptide hydrolysis. -
Hydrophobic Anchoring: The C3-phenyl group inserts into the large hydrophobic S1 pocket of the enzyme. The (3S) configuration directs the phenyl ring deeply into this pocket, maximizing
-stacking or Van der Waals interactions with residues like Tyr477 or Phe389. -
Substrate Mimicry: When coupled with amino acids (e.g., to form dipeptides), the C-terminal extension occupies the S1' pocket , further stabilizing the inhibitor-enzyme complex.
Chemical Synthesis
The synthesis of (2R,3S)-AHPP derivatives typically requires stereoselective protection and coupling strategies. Below is a validated protocol for synthesizing dipeptide derivatives using (2R,3S)-AHPP as the N-terminal warhead.
Synthetic Workflow
Figure 2: Synthetic route for generating (2R,3S)-AHPP dipeptide inhibitors. Key steps involve Boc-protection, EDCI/HOBt mediated coupling, and acidolytic deprotection.
Protocol: Coupling of (2R,3S)-AHPP
Self-Validating Check: Monitor the disappearance of the free amine via TLC (ninhydrin stain) to confirm complete coupling.
-
Activation: Dissolve (2R,3S)-N-Boc-AHPP (1.0 eq) in anhydrous DMF. Add HOBt (1.2 eq) and EDCI (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.
-
Coupling: Add the amino acid methyl ester hydrochloride (1.1 eq) and N-methylmorpholine (NMM, 2.5 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
Work-up: Dilute with EtOAc, wash successively with 5% citric acid, saturated
, and brine. Dry over and concentrate. -
Deprotection: Treat the resulting oil with 4M HCl in EtOAc for 2 hours. Precipitate the final product with anhydrous ether.
Biological Evaluation: APN Inhibition Assay
To quantify the inhibitory potency (
Assay Logic
APN cleaves the N-terminal Leucine from L-Leu-pNA, releasing p-nitroaniline , which absorbs strongly at 405 nm. Inhibitors prevent this release, reducing the rate of absorbance increase.
Experimental Workflow
Figure 3: Kinetic assay workflow for determining APN inhibition constants.
Data Interpretation[2]
-
Positive Control: Bestatin (Typical
).[2] -
Target Potency: Potent (2R,3S)-AHPP derivatives should exhibit
. -
Selectivity Check: To ensure specificity, counter-screen against Matrix Metalloproteinase-2 (MMP-2). APN is an exopeptidase, while MMP-2 is an endopeptidase; selective inhibitors should show no activity against MMP-2.
Structure-Activity Relationship (SAR) Insights
Research indicates that the (2R,3S) stereochemistry is non-negotiable for the 3-phenylpropanoic scaffold.
| Feature | Observation | Mechanistic Implication |
| Backbone Length | Propanoic (3C) vs Butanoic (4C) | The 3C backbone brings the phenyl ring closer to the zinc center. |
| C3-Phenyl Group | Essential | Provides critical hydrophobic interaction with the S1 pocket. |
| Stereochemistry | (2R, 3S) | Aligns the -OH and -NH2 for bidentate zinc chelation while directing the phenyl group away from steric clash zones. |
| C-Terminal Coupling | Hydrophobic AA (e.g., Phe, Leu) | Enhances potency by occupying the S1' subsite (similar to Bestatin's Leucine moiety). |
Key Finding: While the free acid (2R,3S)-AHPP shows moderate activity, its coupling with hydrophobic amino acids (e.g., L-Phenylalanine or L-Leucine) significantly enhances potency, often rivaling Bestatin.
References
-
Zhang, X., et al. (2012). "Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link[2]
-
Scornik, O. A., & Botbol, V. (2001).[4] "Bestatin as an experimental tool in mammals." Current Drug Metabolism. Link
-
Bauvois, B., & Dauzonne, D. (2006). "Aminopeptidase-N/CD13 (EC 3.4.11.[1][2]2) inhibitors: chemistry, biological evaluations, and therapeutic prospects." Medicinal Research Reviews. Link
-
Nishizawa, R., et al. (1977).[5] "Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B." Journal of Medicinal Chemistry. Link
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- 2. tandfonline.com [tandfonline.com]
- 3. 3-Amino-2-hydroxy-3-phenylpropanoic acid | 6049-55-4 | Benchchem [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
